molecular formula C21H23ClN2O5 B244165 METHYL 5-(3-CHLORO-4-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE

METHYL 5-(3-CHLORO-4-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE

Cat. No.: B244165
M. Wt: 418.9 g/mol
InChI Key: BZTDJRCAPNEVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-(3-CHLORO-4-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with a molecular formula of C22H23ClN2O5. This compound is known for its unique chemical structure, which includes a morpholine ring, a chlorinated benzoyl group, and an ethoxy group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(3-CHLORO-4-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps. One common method includes the reaction of 3-chloro-4-ethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-amino-2-(4-morpholinyl)benzoic acid in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(3-CHLORO-4-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

METHYL 5-(3-CHLORO-4-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 5-(3-CHLORO-4-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-2-(4-morpholinyl)benzoate
  • Methyl 5-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoate

Uniqueness

METHYL 5-(3-CHLORO-4-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23ClN2O5

Molecular Weight

418.9 g/mol

IUPAC Name

methyl 5-[(3-chloro-4-ethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H23ClN2O5/c1-3-29-19-7-4-14(12-17(19)22)20(25)23-15-5-6-18(16(13-15)21(26)27-2)24-8-10-28-11-9-24/h4-7,12-13H,3,8-11H2,1-2H3,(H,23,25)

InChI Key

BZTDJRCAPNEVGS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)Cl

Origin of Product

United States

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